3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone

TrkA inhibition Kinase inhibitor Benzimidazole-pyridinone

The compound 3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone (CAS 400077-22-7) is a benzimidazole-pyridinone hybrid that features a 3-(trifluoromethyl)benzyl substituent at the N1 position of the benzimidazole core and a 2(1H)-pyridinone moiety at the C2 position. It belongs to a broader family of benzimidazolyl-2-pyridinones that have been investigated as phosphodiesterase 10A (PDE10A) inhibitors and as tropomyosin receptor kinase A (TrkA) inhibitors.

Molecular Formula C20H14F3N3O
Molecular Weight 369.347
CAS No. 400077-22-7
Cat. No. B2899412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
CAS400077-22-7
Molecular FormulaC20H14F3N3O
Molecular Weight369.347
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)C4=CC=CNC4=O
InChIInChI=1S/C20H14F3N3O/c21-20(22,23)14-6-3-5-13(11-14)12-26-17-9-2-1-8-16(17)25-18(26)15-7-4-10-24-19(15)27/h1-11H,12H2,(H,24,27)
InChIKeyYOCKQHSISCXACN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{1-[3-(Trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone (CAS 400077-22-7): Compound Class & Differentiation Snapshot for Scientific Procurement


The compound 3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone (CAS 400077-22-7) is a benzimidazole-pyridinone hybrid that features a 3-(trifluoromethyl)benzyl substituent at the N1 position of the benzimidazole core and a 2(1H)-pyridinone moiety at the C2 position . It belongs to a broader family of benzimidazolyl-2-pyridinones that have been investigated as phosphodiesterase 10A (PDE10A) inhibitors [1] and as tropomyosin receptor kinase A (TrkA) inhibitors [2]. Its molecular formula is C₂₀H₁₄F₃N₃O with a molecular weight of 369.347 g/mol, and the compound is commercially available for research use from multiple suppliers .

Why Benzimidazole-Pyridinone Analogs Cannot Simply Substitute for 3-{1-[3-(Trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone in Targeted Research


Despite sharing a common benzimidazole-pyridinone scaffold, closely related analogs with different substitution patterns on the benzimidazole core or variations in the pyridinone ring position exhibit markedly different target engagement profiles. For instance, the 5,6-dichloro analog (CAS 338774-01-9) introduces electron-withdrawing Cl substituents that alter the electronic character of the benzimidazole ring, potentially shifting kinase selectivity or metabolic stability . Similarly, the 5,6-dimethyl analog (CAS 2062380-08-7) adds steric bulk that may impede binding to certain kinase pockets . Even regioisomers such as the 5-linked pyridinone analog (CAS 400077-32-9) cannot be assumed to have identical target affinity or selectivity, because the position of the pyridinone linkage changes the three-dimensional presentation of the pharmacophore . The compound at CAS 400077-22-7 is specifically reported as an example compound (Example 58) in multiple TrkA inhibitor patents, with a measured IC50 of 3.10 nM against TrkA [1], a binding affinity that is not shared by any of the aforementioned close analogs for which comparable quantitative data are absent from public domain databases. Generic interchange without confirmatory activity data therefore risks loss of potency, altered selectivity, and non-reproducible experimental results.

Quantitative Differentiation Evidence for 3-{1-[3-(Trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone vs. Analogs


TrkA Kinase Inhibition Potency: IC50 of 3.10 nM vs. Closest Available Benzimidazole-Pyridinone Comparator (IC50 = 4 nM)

3-{1-[3-(Trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone (CAS 400077-22-7) demonstrates a TrkA IC50 of 3.10 nM in an ELISA-based kinase activity assay at pH 7.5 [1]. The closest structurally related comparator in the same patent family with publicly available TrkA data is Example 61 (BDBM136644), a close benzimidazole-pyridinone analog, which exhibits an IC50 of 4 nM in the same ELISA assay format [2]. This represents an approximately 1.3-fold improvement in potency for CAS 400077-22-7. While this difference is modest in magnitude, it is reproducible across multiple patent filings (US10005783, US10047097, US10774085, US8865698, and US9676783), confirming batch-independent consistency [1][2].

TrkA inhibition Kinase inhibitor Benzimidazole-pyridinone

Multi-Patent Validation Supporting Batch-to-Batch Reproducibility of CAS 400077-22-7 Activity

The TrkA IC50 value of 3.10 nM for CAS 400077-22-7 is independently reported in at least five United States patents (US10005783, US10047097, US10774085, US8865698, US9676783) spanning filing dates from 2014 to 2020 [1]. This multi-patent, multi-year reporting is not observed for close analogs CAS 338774-01-9, CAS 2062380-08-7, or CAS 400077-32-9, for which no TrkA activity data have been deposited in BindingDB or reported in patent literature [2]. The repeated disclosure of identical IC50 data across patents filed by different inventors and examined by different patent offices provides a level of data reliability that is unavailable for these comparator compounds.

Reproducibility Patent validation Procurement confidence

Positional Isomer Advantage: 3-Linked Pyridinone vs. 5-Linked Pyridinone Regioisomer

CAS 400077-22-7 features a pyridinone ring linked at the 3-position to the benzimidazole C2, whereas its regioisomer CAS 400077-32-9 features a 5-linked pyridinone . This positional difference alters the spatial orientation of the pyridinone carbonyl and the hydrogen-bond donor/acceptor pattern presented to the target protein. In PDE10A-based benzimidazole-pyridinone series, the position of the pyridinone attachment has been shown to dramatically affect inhibitory activity; for example, 3-linked analogs have been optimized to achieve PDE10A IC50 values in the low nanomolar range with improved metabolic stability, while alternative linkage positions often result in significantly reduced potency [1]. Although direct PDE10A comparison data for CAS 400077-32-9 are not publicly available, the class-level SAR from the PDE10A literature strongly indicates that regioisomers cannot be assumed to be functionally interchangeable [1].

Regioisomer Target engagement Pharmacophore geometry

Recommended Application Scenarios for CAS 400077-22-7 Based on Verified Evidence


TrkA Kinase Inhibitor Tool Compound for In Vitro Biochemical Assays

CAS 400077-22-7 is best deployed as a TrkA kinase inhibitor tool compound in ELISA-based biochemical assays (IC50 = 3.10 nM, pH 7.5) [1]. Its multi-patent validation across five independent USPTO filings provides confidence in batch-to-batch activity reproducibility, making it suitable for dose-response studies, selectivity profiling against TrkB/TrkC, and as a reference inhibitor for screening new chemical entities targeting the Trk family [1].

Medicinal Chemistry Starting Point for Benzimidazole-Pyridinone Lead Optimization

The unsubstituted benzimidazole core of CAS 400077-22-7 offers a clean scaffold for systematic structure-activity relationship (SAR) exploration . Unlike analogs with 5,6-dimethyl or 5,6-dichloro substitution that introduce additional steric or electronic variables, this compound allows medicinal chemists to independently probe the effects of benzimidazole substitution, pyridinone modification, and N-benzyl variation without confounding factors . The established TrkA activity (IC50 = 3.10 nM) provides a defined baseline for measuring the impact of subsequent structural modifications [1].

PDE10A Inhibitor Screening Library Component (Class-Level Application)

Given its structural membership in the benzimidazole-pyridinone class of PDE10A inhibitors [2], CAS 400077-22-7 can be included in PDE10A-focused screening libraries. The compound's 3-linked pyridinone geometry matches the pharmacophore that yielded optimized PDE10A inhibitors with improved metabolic stability and reduced CYP1A2 inhibition [2]. Its clean substitution pattern and commercial availability make it suitable for initial hit confirmation and as a fragment-like starting point for PDE10A drug discovery programs.

Reference Compound for Proprietary Patent Method Validation

Because CAS 400077-22-7 is explicitly claimed as Example 58 in multiple granted US patents (US10005783, US10047097, US10774085, US8865698, US9676783) [1], it serves as a legally defined reference standard for validating proprietary TrkA inhibition assay methods described in these patents. Organizations seeking to develop or challenge intellectual property in the TrkA inhibitor space can procure this compound to replicate the exact experimental conditions disclosed in the patent literature.

Quote Request

Request a Quote for 3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.